1,1-Dimethoxypentadeca-3,7,9-trien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxypentadeca-3,7,9-trien-6-ol typically involves the reaction of pentadeca-3,7,9-trien-6-ol with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid to promote the methoxylation process.
Solvent: Methanol is used both as a reactant and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxypentadeca-3,7,9-trien-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and double bonds play a crucial role in its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Known for its similar structure and reactivity.
6-Oxo-tetraoxa-phospha-bicyclo(9.3.1)pentadeca-1(14),11(15),12-trien-6-ol: Another compound with multiple double bonds and functional groups.
Uniqueness
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol stands out due to its unique combination of methoxy groups and triene structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92014-56-7 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,1-dimethoxypentadeca-3,7,9-trien-6-ol |
InChI |
InChI=1S/C17H30O3/c1-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19-2)20-3/h8-13,16-18H,4-7,14-15H2,1-3H3 |
InChI Key |
VAFQMAWJMBLSIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.